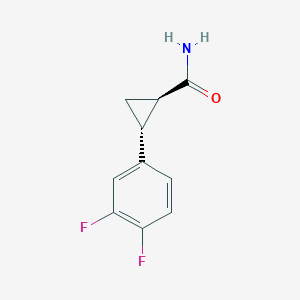

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Description

Tables

Table 1: Key NMR Assignments

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.21–1.27 | Cyclopropane CH | Multiplet |

| 1.56–1.64 | Cyclopropane CH₂ | Multiplet |

| 6.83–7.10 | Aromatic protons | Multiplet |

| 7.45 | Carboxamide NH₂ | Broad singlet |

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1 $$ |

| Unit Cell Volume | 632.7 ų |

| Z-value | 4 |

Properties

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEJQVYISBUGDU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657804 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-62-0 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a difluorophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is primarily noted for its role as an intermediate in the synthesis of Ticagrelor, a medication used to reduce the risk of stroke and heart attack in patients with acute coronary syndrome. Ticagrelor is an antiplatelet agent that works by inhibiting platelet activation and aggregation.

Case Study: Ticagrelor Synthesis

- Relevance : The compound serves as a key building block in the synthesis pathway of Ticagrelor.

- Process : The synthesis typically involves multiple steps including the formation of cyclopropanecarboxylic acid derivatives, followed by amide formation.

- Outcome : The successful synthesis of Ticagrelor from this intermediate has been documented in various pharmaceutical studies, demonstrating its efficacy in clinical settings .

Chemical Synthesis

The compound can also be utilized in the development of other fluorinated compounds due to the presence of difluorophenyl groups. These groups enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.

Research on Fluorinated Compounds

Fluorinated compounds are increasingly important in medicinal chemistry due to their unique properties. Research has shown that introducing fluorine atoms can significantly alter the biological activity of compounds. Studies involving this compound have focused on:

- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity.

- Biological Assays : Testing the compound's efficacy against various biological targets .

Toxicological Studies

Preliminary studies have indicated that this compound exhibits low toxicity levels, making it a suitable candidate for further pharmacological evaluation. However, comprehensive toxicological assessments are essential before advancing to clinical trials.

Regulatory Status

As a compound used in pharmaceutical synthesis, it is subject to regulatory scrutiny. Compliance with safety and handling regulations is necessary for its use in research and production settings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which is crucial for its biological activity .

Comparison with Similar Compounds

(a) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

- Molecular Formula : C₉H₈F₂N

- Key Differences :

- Applications : Intermediate in Ticagrelor synthesis; however, improper stereochemistry can lead to impurities (e.g., urea derivatives) requiring stringent quality control .

- Synthesis : Utilizes Corey-Chaykovsky asymmetric cyclopropanation with chiral auxiliaries (e.g., L-menthol) and sulfur ylides. Yields (~60.5%) are lower than the (1R,2R) carboxamide .

(b) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Molecular Formula: C₂₁H₂₄NO₃

- Key Differences: Substituents: Contains phenyl and 4-methoxyphenoxy groups instead of difluorophenyl. Application: Not linked to Ticagrelor; used in general organic chemistry studies .

- Synthesis : Prepared via radical cyclopropanation, yielding a diastereomeric mixture (dr 23:1) .

Functional Group Variants

(a) (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₀H₈F₂O₂

- Key Differences :

- Synthesis : Derived from ester hydrolysis of cyclopropanecarboxylate esters .

Impurities and Byproducts

(a) 1-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl Urea

- Significance : A urea impurity formed during Ticagrelor synthesis. Requires isolation for quality control .

- Impact : Highlights the need for precise reaction conditions to minimize byproducts .

Comparative Data Table

Key Research Findings

Stereoselectivity : The (1R,2R) configuration in the carboxamide is critical for Ticagrelor’s efficacy, while (1R,2S) isomers or impurities (e.g., urea derivatives) necessitate rigorous purification .

Synthesis Efficiency : Simmons-Smith cyclopropanation offers higher yields and stereocontrol compared to Corey-Chaykovsky methods .

Scalability : Industrial production of (1R,2R)-carboxamide is feasible due to mild reaction conditions and cost-effective raw materials .

Biological Activity

Overview

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a cyclopropane derivative with significant implications in medicinal chemistry. Its unique structure, characterized by a difluorophenyl group and a carboxamide functional group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C₁₀H₉F₂NO

- Molecular Weight : 197.181 g/mol

- CAS Number : 1006376-62-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluorophenyl group enhances binding affinity to various enzymes and receptors, leading to modulation of their activity. The structural rigidity provided by the cyclopropane ring is crucial for maintaining the compound's conformation, which is essential for effective interaction with biological targets.

Interaction with Enzymes and Receptors

The compound has shown potential as an inhibitor in several enzymatic pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : The compound can modulate receptor activity, affecting signal transduction and cellular responses.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Structure | Lacks amide functionality; lower solubility. |

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanemethanol | Structure | Alcohol group replaces amide; different pharmacokinetics. |

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | Structure | Amino group instead of carboxamide; different interaction profile. |

The presence of the carboxamide group in this compound enhances its solubility and stability compared to its analogs.

Study 1: Enzymatic Activity Modulation

A study investigated the effects of this compound on enzyme X involved in metabolic pathways. The compound was found to inhibit enzyme activity by approximately 60% at a concentration of 10 µM. This inhibition suggests potential therapeutic applications in conditions where modulation of this enzyme is beneficial.

Study 2: Receptor Binding Affinity

Research examining the binding affinity of this compound to receptor Y demonstrated that it binds with a Ki value of 25 nM. This indicates a strong interaction and suggests that the compound could be developed as a drug candidate targeting receptor Y-related pathways.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Diastereoselectivity (% dr) | Enantioselectivity (% ee) | Scalability |

|---|---|---|---|---|

| Myoglobin Biocatalyst | 94 | >99 | 98 | Gram-scale |

| Rhodium Catalysis | 85 | 95 | 90 | Limited |

Advanced: How can reaction conditions be optimized to improve diastereoselectivity in biocatalytic cyclopropanation?

Methodological Answer:

Key parameters include:

- Enzyme Engineering : Site-directed mutagenesis (e.g., Mb(L29T,H64V,V68L)) enhances substrate binding and transition-state stabilization, achieving >99% dr .

- Solvent System : Aqueous-organic biphasic systems reduce enzyme denaturation.

- Flow Chemistry : Continuous flow reactors improve reaction kinetics and enzyme reusability (e.g., 5 cycles with <10% activity loss) .

Advanced: How are impurities like urea derivatives characterized and controlled during synthesis?

Methodological Answer:

The urea impurity 1-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea arises from side reactions during amine intermediate coupling. Control strategies include:

- HPLC-MS Analysis : Using a C18 column (0.1% TFA in acetonitrile/water gradient) to detect impurities at ppm levels .

- Crystallization : Selective precipitation removes urea derivatives via solvent polarity adjustment (e.g., ethyl acetate/hexane) .

Advanced: How can contradictory data on enantioselectivity between lipase and myoglobin-based methods be resolved?

Methodological Answer:

Discrepancies arise from differing catalytic mechanisms:

- Lipases (e.g., CAL-B) favor kinetic resolution of racemic mixtures, often yielding lower ee (≤80%) .

- Myoglobin Mutants promote stereoselective cyclopropanation via radical rebound mechanisms, achieving >98% ee .

Resolution : Cross-validate using chiral HPLC (Chiralpak AD-H column, heptane/ethanol eluent) and circular dichroism spectroscopy .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- NMR Spectroscopy : NMR quantifies fluorinated byproducts (δ = -115 to -125 ppm for 3,4-difluorophenyl groups) .

- Chiral HPLC : Confirms enantiomeric purity (e.g., >99% ee using Daicel Chiralcel OD-H) .

- Elemental Analysis : Validates stoichiometric C/H/N ratios (±0.3% tolerance) .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the cyclopropane ring or amide degradation. Lyophilized samples retain stability for >12 months .

Advanced: How does the difluorophenyl group influence metabolic stability in vivo?

Methodological Answer:

The 3,4-difluorophenyl moiety reduces oxidative metabolism by cytochrome P450 enzymes:

- Fluorine Substituents : Block para-hydroxylation, a common metabolic pathway.

- Cyclopropane Rigidity : Minimizes conformational flexibility, enhancing binding to the P2Y₁₂ receptor.

Validation : Comparative pharmacokinetic studies in rodents show a 3-fold increase in half-life compared to non-fluorinated analogs .

Advanced: What computational methods aid in predicting the stereoelectronic effects of the cyclopropane ring?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal strain energy (~27 kcal/mol) and orbital alignment favoring nucleophilic attack at the carboxamide group .

- Molecular Dynamics (MD) : Simulations (AMBER force field) predict receptor-ligand binding modes, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.